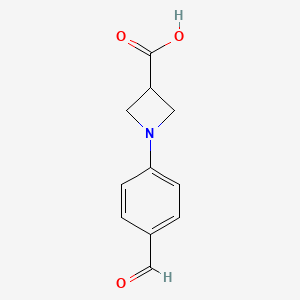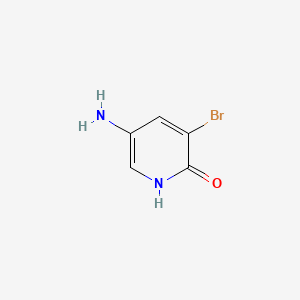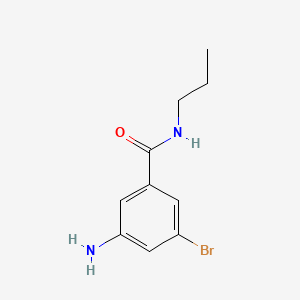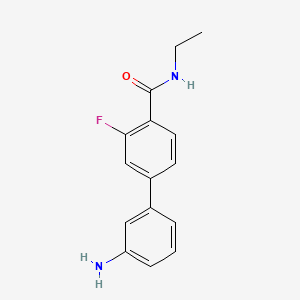![molecular formula C13H9BrN2O2S B581748 2-bromo-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227271-03-5](/img/structure/B581748.png)
2-bromo-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core
Applications De Recherche Scientifique
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
In terms of mode of action, the Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic organic group, while transmetalation involves the transfer of a nucleophilic organic group from boron to palladium .
As for the action environment, the success of the Suzuki-Miyaura coupling reaction is due to its mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfone or sulfoxide derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling: Palladium catalyst, boronic acid or ester, and a suitable base such as potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Sulfone or sulfoxide derivatives.
- Coupled products with aryl or vinyl groups.
Comparaison Avec Des Composés Similaires
2-Bromopyridine: A simpler analog that lacks the phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The non-brominated analog.
3-Bromo-1-(phenylsulfonyl)-7-azaindole: A structurally related compound with a different substitution pattern.
Uniqueness: 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the bromine atom and the phenylsulfonyl group on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVJNXDFFCCBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B581666.png)







![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)





